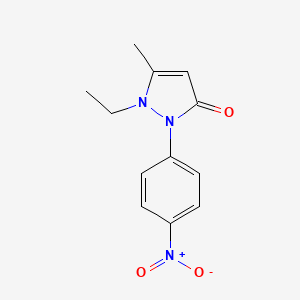
1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and multiple acetoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its acetoxy groups provide sites for further chemical modifications, enhancing the properties of the final products.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5R)-5-(®-1,2-Dihydroxyethyl)tetrahydrofuran-2,3,4-triyl triacetate
- (2S,3R,4S,5R)-5-(®-1,2-Dimethoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate
Uniqueness
(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups
Propiedades
Número CAS |
40031-23-0 |
|---|---|
Fórmula molecular |
C16H22O11 |
Peso molecular |
390.34 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
JRZQXPYZEBBLPJ-IBEHDNSVSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


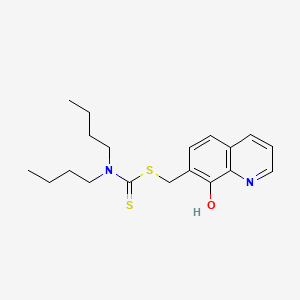
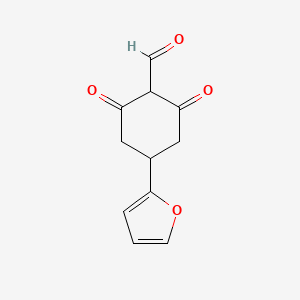
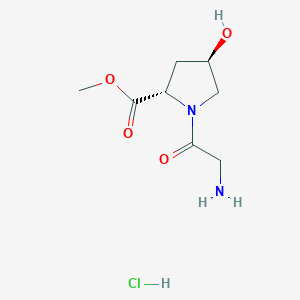
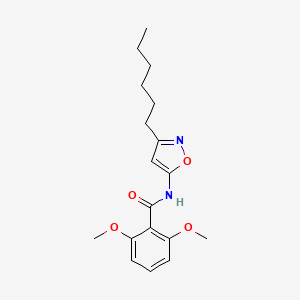
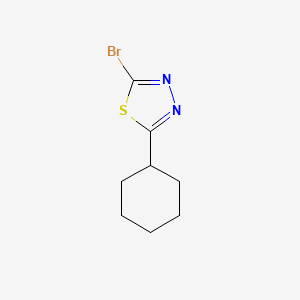
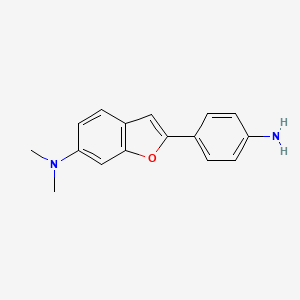
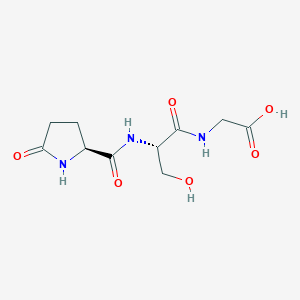
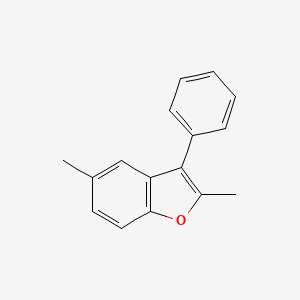
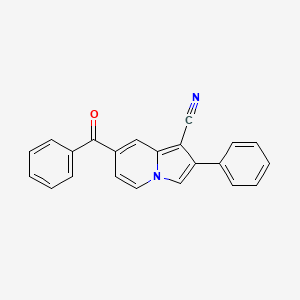
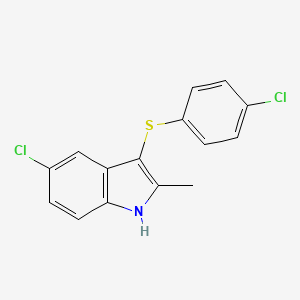
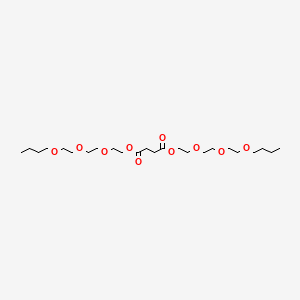
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
